molecular formula C9H10N2O2 B1419699 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1045855-18-2

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No. B1419699
CAS RN: 1045855-18-2
M. Wt: 178.19 g/mol
InChI Key: NCIFEDWUPPJNEZ-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is an organic compound with the empirical formula C9H10N2O2 . It is used in various scientific applications, including medicinal research, drug development, and catalysis studies.


Molecular Structure Analysis

The molecular structure of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is represented by the SMILES string COc1ccnc2NC(=O)CCc12 . This indicates that the molecule contains a methoxy group (COc1), a naphthyridinone core (ccnc2NC(=O)CCc12), and a dihydro group (indicating the presence of two hydrogen atoms).


Physical And Chemical Properties Analysis

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a solid compound . Its molecular weight is 178.19 . The compound’s InChI key, a unique identifier used to represent its molecular structure, is NCIFEDWUPPJNEZ-UHFFFAOYSA-N .

Scientific Research Applications

Anticancer Properties

Naphthyridinone compounds, including variants like 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, have shown promise in anticancer research. They have been studied for their potential to inhibit the growth of cancer cells and may be used in the development of new anticancer drugs .

Anti-HIV Activity

These compounds also exhibit anti-HIV properties, making them valuable in the research for treatments against human immunodeficiency virus (HIV) .

Antimicrobial Applications

The antimicrobial activity of naphthyridinones is another area of interest, with studies exploring their effectiveness against various microbial infections .

Analgesic and Anti-inflammatory Uses

Their analgesic and anti-inflammatory activities suggest potential applications in pain management and inflammation control .

Antioxidant Effects

Naphthyridinones have antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .

Fluorination Methodologies

Research has been conducted on methodologies for the late-stage introduction of fluorine into hydroxy-naphthyridine compounds, which could enhance their pharmacological properties .

Synthesis and Reactivity

The synthesis and reactivity of naphthyridinones with various reagents are crucial for developing new compounds with potential therapeutic applications .

Biomedical Applications

A comprehensive review of 1,6-naphthyridin-2(1H)-ones covers the diversity of substituents and synthetic methods used for their synthesis, highlighting their broad biomedical applications .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

5-methoxy-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-7-4-5-10-9-6(7)2-3-8(12)11-9/h4-5H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIFEDWUPPJNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)NC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670153
Record name 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

CAS RN

1045855-18-2
Record name 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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